molecular formula C14H19NO2 B3025702 [4-(m-Hydroxyphenyl)-1-methyl-4-piperidyl](methyl) ketone CAS No. 64058-44-2

[4-(m-Hydroxyphenyl)-1-methyl-4-piperidyl](methyl) ketone

Cat. No.: B3025702
CAS No.: 64058-44-2
M. Wt: 233.31 g/mol
InChI Key: RNAGZQQIHXIDQH-UHFFFAOYSA-N
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Description

Methylketobemidone is an opioid analgesic that is an analogue of ketobemidone. It was developed in the 1950s during research into analogues of pethidine. Methylketobemidone is named because it is the methyl ketone analogue of bemidone (hydroxypethidine). The more commonly used ethyl ketone analogue is simply called ketobemidone .

Preparation Methods

The synthesis of methylketobemidone involves several steps, starting from the appropriate piperidine derivative. The synthetic route typically includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction.

    Introduction of the Hydroxyphenyl Group: A hydroxyphenyl group is introduced to the piperidine ring.

    Formation of the Methyl Ketone:

Industrial production methods for methylketobemidone are not widely documented, likely due to its limited use and availability.

Chemical Reactions Analysis

Methylketobemidone undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the conversion of the hydroxy group to a ketone or aldehyde.

    Reduction: The ketone group can be reduced to an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Methylketobemidone has several scientific research applications, including:

    Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of opioids.

    Biology: It is studied for its effects on biological systems, particularly its interaction with opioid receptors.

    Medicine: Although not widely used in clinical practice, it is studied for its potential analgesic properties.

    Industry: Its analogues are used in the development of new synthetic opioids

Comparison with Similar Compounds

Methylketobemidone is similar to other opioid analgesics, such as ketobemidone and methadone. it is unique in that it is the methyl ketone analogue of bemidone. Compared to ketobemidone, methylketobemidone is less commonly used and studied. Similar compounds include:

Properties

IUPAC Name

1-[4-(3-hydroxyphenyl)-1-methylpiperidin-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-11(16)14(6-8-15(2)9-7-14)12-4-3-5-13(17)10-12/h3-5,10,17H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNAGZQQIHXIDQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCN(CC1)C)C2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80214224
Record name Ketone, 4-(m-hydroxyphenyl)-1-methylisonipecotinoyl methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80214224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64058-44-2
Record name 1-[4-(3-Hydroxyphenyl)-1-methyl-4-piperidinyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64058-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylketobemidone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064058442
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ketone, 4-(m-hydroxyphenyl)-1-methylisonipecotinoyl methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80214224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYLKETOBEMIDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K855U2UGA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(m-Hydroxyphenyl)-1-methyl-4-piperidyl](methyl) ketone
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[4-(m-Hydroxyphenyl)-1-methyl-4-piperidyl](methyl) ketone
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[4-(m-Hydroxyphenyl)-1-methyl-4-piperidyl](methyl) ketone
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[4-(m-Hydroxyphenyl)-1-methyl-4-piperidyl](methyl) ketone
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[4-(m-Hydroxyphenyl)-1-methyl-4-piperidyl](methyl) ketone
Reactant of Route 6
[4-(m-Hydroxyphenyl)-1-methyl-4-piperidyl](methyl) ketone

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